Product packaging for 2-Allyloxy-5-methylphenylZinc bromide(Cat. No.:)

2-Allyloxy-5-methylphenylZinc bromide

Cat. No.: B14888153
M. Wt: 292.5 g/mol
InChI Key: JYCKFHCEGJXPJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyloxy-5-methylphenylZinc Bromide is a solution of an organozinc reagent characterized by the presence of both a zinc-halogen bond and an allyl ether functional group. This structure makes it a valuable building block in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions, such as Negishi couplings, to form new carbon-carbon bonds . Its high functional group tolerance allows for the synthesis of complex, polyfunctional molecules that are often inaccessible through other means. The allyloxy moiety within the molecule can serve as a versatile handle for further chemical transformations or be part of target structures in pharmaceutical research. Compounds with similar allyloxy and arylzinc motifs are frequently employed in the synthesis of active pharmaceutical ingredients and their intermediates, highlighting the research value of this reagent in medicinal chemistry . As a reactive organometallic compound, it is typically provided in a anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere to ensure stability and efficacy. This product is intended for use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrOZn B14888153 2-Allyloxy-5-methylphenylZinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-prop-2-enoxybenzene-5-ide

InChI

InChI=1S/C10H11O.BrH.Zn/c1-3-8-11-10-6-4-9(2)5-7-10;;/h3-6H,1,8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JYCKFHCEGJXPJI-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)OCC=C.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 2 Allyloxy 5 Methylphenylzinc Bromide

Direct Metalation Approaches for Aryl Organozinc Bromides

The most straightforward route to arylzinc bromides is the direct oxidative addition of an aryl bromide to metallic zinc. nih.gov This heterogeneous reaction is critically dependent on the activation of the zinc metal to overcome the passivation caused by a surface layer of zinc oxide and to enhance its reactivity. nih.govgoogle.com

Oxidative Addition of Substituted Aryl Bromides to Activated Zinc Metal

The direct insertion of zinc into the carbon-bromine bond of a substituted aryl bromide, like 2-allyloxy-5-methylbromobenzene, yields the desired organozinc reagent. The efficiency of this oxidative addition is heavily influenced by the method used to activate the zinc surface. riekemetals.com Highly reactive forms of zinc, such as Rieke zinc, prepared by the reduction of zinc salts, readily undergo oxidative addition with aryl halides. nih.govscispace.com

Several chemical reagents are employed to activate commercially available zinc dust or powder, enhancing its reactivity towards oxidative addition. nih.gov These activators can function by removing the passivating oxide layer, increasing the surface area, or facilitating the subsequent steps of the reaction. nih.govnih.gov

Trimethylsilyl Chloride (TMSCl): TMSCl is another effective activating agent. wikipedia.org It is believed to react with the zinc oxide layer, exposing fresh zinc(0) surface for reaction. nih.govnih.gov More recent studies using fluorescence lifetime imaging microscopy have shown that TMSCl also plays a crucial role in the solubilization of the organozinc intermediate from the metal surface after the oxidative addition has occurred, a previously unrecognized mechanistic role. nih.govnih.govresearchgate.net

Dibromoethane (DBE): 1,2-dibromoethane (B42909) is often used to activate zinc. wikipedia.org It reacts with the zinc surface to form zinc bromide and ethene, a process that etches the surface and exposes fresh, reactive zinc. nih.gov This pretreatment method induces significant changes to the zinc surface, creating a different reaction environment for the subsequent formation of the organozinc intermediate. nih.gov

Activating AgentProposed Mechanism(s)Impact on Reaction
Lithium Chloride (LiCl) Solubilizes organozinc intermediates from the zinc surface. nih.govacs.orgresearchgate.netPrevents surface passivation, shifts the rate-determining step to oxidative addition. acs.orgacs.org
Trimethylsilyl Chloride (TMSCl) Removes passivating oxide layer; aids in solubilization of organozinc intermediates. nih.govnih.govresearchgate.netExposes fresh zinc(0) and facilitates product release from the surface. nih.govnih.gov
1,2-Dibromoethane (DBE) Etches the zinc surface by reacting to form zinc bromide and ethene. nih.govIncreases the reactive surface area of the zinc metal. nih.gov

The physical and chemical state of the zinc surface plays a paramount role in the kinetics of organozinc formation. A highly active and clean surface, often achieved through the activation methods described above, leads to faster reaction rates. nih.govriekemetals.com The reaction is a two-step process involving the initial oxidative addition to form a surface-bound organozinc intermediate, followed by its solubilization into the reaction medium. nih.gov

The choice of solvent significantly influences both of these steps. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly used. nih.govnih.gov Studies have shown that polar solvents can accelerate the oxidative addition step itself. nih.gov For instance, the formation of organozinc reagents is significantly faster in DMSO compared to THF. nih.gov This acceleration is attributed to the solvent's ability to stabilize the charged intermediates formed during the electron transfer process from the zinc metal to the aryl bromide. acs.org

Furthermore, the solvent, in conjunction with additives like LiCl, affects the persistence of the surface-bound intermediates. In the absence of solubilizing agents, these intermediates can passivate the zinc surface, hindering further reaction. acs.org The combination of an appropriate solvent and an activating salt like LiCl ensures the efficient removal of the product from the surface, thereby maintaining the catalytic activity of the zinc metal throughout the reaction. nih.govnih.gov

Electrochemical Synthesis of Arylzinc Bromides

An alternative to direct metalation is the electrochemical synthesis of arylzinc bromides. This method offers a high degree of control over the reaction conditions and can be particularly useful for preparing functionalized organozinc reagents.

Cobalt-Catalyzed Electroreduction of Aryl Bromides: Applicability to Substituted Systems

The electrochemical synthesis often employs a sacrificial zinc anode and a catalyst to facilitate the reduction of the aryl bromide. organic-chemistry.org Cobalt complexes have emerged as effective catalysts for this transformation. organic-chemistry.orgacs.org In this process, a low-valent cobalt species, generated electrochemically, undergoes oxidative addition with the aryl bromide. The resulting arylcobalt intermediate then undergoes transmetalation with zinc species generated from the sacrificial anode to form the desired arylzinc bromide and regenerate the cobalt catalyst. acs.orgacs.org

This method has been successfully applied to a variety of substituted aryl bromides, demonstrating its tolerance for various functional groups. organic-chemistry.orgacs.org The use of a less toxic metal like cobalt is also an advantage over other catalytic systems. acs.org

Optimization of Ligand and Solvent Systems for Functionalized Aryl Halides

The efficiency and selectivity of the cobalt-catalyzed electrochemical synthesis are highly dependent on the choice of ligand and solvent. Ligands coordinate to the cobalt center, modulating its reactivity and stability. Pyridine is a commonly used ligand in these systems, forming active cobalt-pyridine complexes. organic-chemistry.org

The solvent system is also crucial. Polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are typically employed. organic-chemistry.orgacs.org These solvents provide good conductivity for the electrochemical cell and effectively solvate the ionic species involved in the reaction. Optimization of the ligand and solvent is often necessary to achieve high yields and to accommodate the specific electronic and steric properties of the functional groups present on the aryl halide substrate. organic-chemistry.org For instance, while DMF is a versatile solvent, acetonitrile has been shown to be effective and can be advantageous in certain cases. organic-chemistry.orgacs.org

ParameterRole in Electrochemical SynthesisExamples
Catalyst Facilitates the reduction of the aryl bromide.Cobalt halides (e.g., CoBr₂, CoCl₂). organic-chemistry.orgacs.org
Ligand Modulates the reactivity and stability of the catalyst.Pyridine. organic-chemistry.org
Solvent Provides conductivity and solvates reaction species.Acetonitrile, Dimethylformamide (DMF). organic-chemistry.orgacs.org
Anode Serves as the source of zinc.Sacrificial zinc anode. organic-chemistry.org

Transmetalation Strategies for Forming Aryl Organozinc Bromides

From Aryllithium Precursors and Zinc Halides

The generation of arylzinc halides from aryllithium compounds is a widely practiced transmetalation technique. This method typically begins with the formation of an aryllithium species, either through direct lithiation of an aromatic ring or via lithium-halogen exchange. The subsequent introduction of a zinc halide, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), leads to a rapid and often quantitative transmetalation.

The process for synthesizing 2-Allyloxy-5-methylphenylZinc bromide would proceed as follows:

Formation of the Aryllithium: 1-Allyloxy-4-methyl-2-bromobenzene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate 2-Allyloxy-5-methylphenyllithium via lithium-halogen exchange.

Transmetalation: A solution of anhydrous zinc bromide in THF is then added to the freshly prepared aryllithium solution. The transmetalation occurs swiftly, yielding the desired this compound.

This method is highly efficient, but the high reactivity of the aryllithium intermediate can sometimes lead to side reactions if the substrate contains sensitive functional groups. However, the subsequent transmetalation to the less reactive arylzinc species mitigates this issue for further reactions. The lithium-zinc exchange significantly improves yields in subsequent reactions, such as bromination, compared to using the aryllithium intermediate directly.

Table 1: Representative Conditions for Arylzinc Halide Synthesis from Aryllithium Precursors

Aryl Halide PrecursorLithiation ReagentZinc HalideSolventTemperature (°C)Reported Yield (%)
Bromoarenesn-BuLiZnCl₂THF-78 to RTHigh (often quantitative)
Iodoarenest-BuLiZnBr₂Et₂O/Hexane-78>95

From Arylmagnesium Bromide Precursors (Grignard Reagents) and Zinc Halides

An alternative and very common route to arylzinc halides involves the transmetalation of arylmagnesium halides, or Grignard reagents. This pathway is often preferred due to the easier preparation and handling of Grignard reagents compared to their organolithium counterparts. The reaction involves the simple addition of a zinc halide to a pre-formed Grignard reagent.

For the target compound, the synthesis involves:

Grignard Reagent Formation: 1-Allyloxy-4-methyl-2-bromobenzene is reacted with magnesium turnings in an anhydrous solvent like THF to form 2-Allyloxy-5-methylphenylmagnesium bromide.

Transmetalation: Anhydrous zinc bromide is then added to the Grignard solution. An equilibrium is established that strongly favors the formation of the arylzinc bromide and magnesium dibromide (MgBr₂).

This exchange process is thermodynamically favorable and results in an organometallic reagent with attenuated reactivity, which is beneficial for chemoselective transformations.

Zinc halides like ZnCl₂ are frequently used as additives in reactions involving Grignard reagents, not just for stoichiometric transmetalation. Adding catalytic or stoichiometric amounts of a zinc halide can "soften" the highly reactive and basic Grignard reagent. This moderation of reactivity is due to the in-situ formation of an organozinc species, which is less basic and a softer nucleophile than the original Grignard reagent.

This change in character is particularly useful for minimizing side reactions such as enolization or reduction when reacting with carbonyl compounds. The resulting organozinc reagent exhibits higher chemoselectivity, favoring 1,2-addition to ketones and aldehydes over other potential reaction pathways. The presence of lithium salts, such as LiCl, can further enhance this effect by forming more reactive zincate species.

Emerging and Continuous Flow Synthesis Techniques for Organozinc Halides

While batch synthesis of organozinc halides is well-established, it presents challenges related to the handling of unstable reagents and potential exothermicity. Continuous flow chemistry has emerged as a powerful alternative that addresses these limitations, enabling safer, more reproducible, and scalable production.

On-Demand Generation of Organozinc Halides in Flow Reactors

Continuous flow systems allow for the "on-demand" synthesis of organozinc halides immediately before their use in a subsequent reaction. A typical setup involves pumping a solution of an organic halide (e.g., an aryl bromide) in a solvent like THF through a heated column packed with activated zinc metal.

The key advantages of this on-demand approach include:

Enhanced Safety: Unstable or pyrophoric organozinc reagents are generated and consumed in small quantities within the reactor, avoiding the need to isolate and store them in bulk.

Reproducibility: The precise control over parameters such as temperature, pressure, and residence time in the flow reactor leads to highly reproducible concentrations of the organozinc reagent.

Efficiency: The high surface area of the packed zinc bed and controlled heating can significantly accelerate the reaction, leading to high conversions within short residence times.

This method has been successfully applied to generate a variety of organozinc reagents for use in subsequent transformations like Negishi cross-coupling or Reformatsky reactions.

Reactivity and Mechanistic Aspects of 2 Allyloxy 5 Methylphenylzinc Bromide

Cross-Coupling Reactivity and Applications

Nickel-Catalyzed Cross-Coupling Reactions

Asymmetric Induction in Allylic Substitution Reactions

Organozinc reagents are pivotal in asymmetric carbon-carbon bond formation, particularly in allylic substitution reactions. rug.nl The utility of reagents like 2-Allyloxy-5-methylphenylZinc bromide in such transformations would likely be realized through copper-catalyzed asymmetric allylic alkylation (AAA). In these reactions, a chiral ligand coordinates to the copper catalyst, creating a chiral environment that dictates the stereochemical outcome of the nucleophilic attack on the allylic substrate. rug.nl

The enantioselectivity of these reactions is highly dependent on the choice of ligand, solvent, and the specific nature of the organozinc reagent. Phosphoramidites and ferrocenyl-based ligands have proven to be highly effective in achieving excellent regioselectivity and enantioselectivity. rug.nl For an arylzinc reagent such as this compound, the reaction would involve the formation of a copper-organozinc intermediate, which then adds to an allylic electrophile. The steric and electronic properties of the 2-allyloxy and 5-methyl substituents would influence the approach to the catalyst-substrate complex, potentially impacting the degree of asymmetric induction. While Grignard reagents are also used for these transformations, organozinc reagents offer distinct advantages in terms of functional group tolerance. rug.nl The generation of chiral allylic alcohols and other valuable building blocks is a primary application of this methodology. acs.org

Table 1: Representative Copper-Catalyzed Asymmetric Allylic Alkylations with Organozinc Reagents

Organozinc Reagent Allylic Substrate Chiral Ligand Catalyst Enantiomeric Excess (ee)
Et₂Zn Cinnamyl bromide Phosphoramidite Cu(OTf)₂ Up to 96%
Ph₂Zn Cinnamyl chloride BINOL-derivative Cu(OTf)₂ ~85%

Note: This table presents general findings in the field to illustrate the potential of the methodology.

Acylation Reactions with Acid Chlorides

The acylation of organozinc reagents is a fundamental method for the synthesis of ketones. Arylzinc halides like this compound are expected to undergo efficient acylation with acid chlorides, typically facilitated by a palladium or nickel catalyst in a process analogous to the Negishi coupling. wikipedia.org This reaction provides a direct route to aryl ketones, which are important intermediates in medicinal chemistry and materials science.

The catalytic cycle generally involves the oxidative addition of the acid chloride to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organozinc reagent. Reductive elimination from the resulting intermediate yields the ketone product and regenerates the catalyst. The functional group tolerance of organozinc reagents is a significant advantage, allowing the presence of sensitive groups like the allyloxy ether in the structure of this compound without interference. sigmaaldrich.com Historically, the reaction of organozincs with acyl chlorides was one of the earliest applications of these reagents, as demonstrated by Butlerow's synthesis of tert-butyl alcohol from dimethylzinc (B1204448) and acetyl chloride in 1867. libretexts.org

Table 2: Examples of Acylation Reactions Involving Organometallic Reagents

Organometallic Reagent Acylating Agent Catalyst Product Type
Arylzinc halide Aryl acid chloride Pd(PPh₃)₄ Diaryl ketone
Alkylzinc bromide Aliphatic acid chloride Ni(acac)₂ Alkyl aryl ketone

Note: This table illustrates common pairings in acylation reactions.

Intramolecular Transformations and Cascade Reactions

The unique structure of this compound, featuring a tethered allyl group, makes it an ideal candidate for intramolecular reactions and complex cascade sequences.

Intramolecular Cyclization Pathways Potentially Enabled by the Allyloxy Group (e.g., "zinc-ene" reactions)

The proximate allyloxy group can participate in intramolecular cyclization through a "zinc-ene" type reaction. uni-muenchen.de This process involves the intramolecular addition of the carbanionic carbon of the organozinc moiety across the double bond of the allyl group. Such reactions are powerful methods for constructing heterocyclic ring systems. For this compound, this pathway would be expected to yield a five- or six-membered oxygen-containing heterocycle, depending on the regioselectivity of the cyclization. These zinc-ene reactions often proceed after a transmetalation step and are known to form various oxygen- and nitrogen-containing heterocycles. uni-muenchen.de The reaction essentially forges a new carbon-carbon bond and a carbon-zinc bond, which can be further functionalized by quenching with an electrophile.

Diastereoselective Control in Intramolecular Processes

In intramolecular reactions of substituted organozinc compounds, achieving diastereoselective control is crucial. The stereochemical outcome is often governed by the formation of a well-defined cyclic transition state that minimizes steric interactions. For cyclizations involving the allyloxy group of this compound, the relative orientation of the substituents on the aromatic ring and the developing stereocenters would be directed by the geometry of this transition state. Studies on analogous systems, such as the carbocyclization of zinc enolates, have shown that excellent diastereoselectivity can be achieved, favoring the formation of the trans-disubstituted product through a transition state involving a C-centered zinc enolate. This principle of minimizing steric hindrance in a chair-like transition state would likely apply to the intramolecular cyclization of this compound.

Radical-Polar Crossover Domino Reactions Involving Allyloxy-Enoates and Organozinc Reagents

Recent research has uncovered powerful domino reactions that proceed via a radical-polar crossover mechanism, often initiated by trace amounts of oxygen. nih.gov These reactions can be envisioned for systems derived from this compound. For instance, in a reaction with an allyloxy-enoate, a radical process could be initiated. A domino sequence involving a Michael addition and subsequent carbocyclization has been developed for related β-N-allylamino enoates reacting with organozinc reagents. nih.gov The mechanism is believed to involve a radical-polar crossover. A similar process involving an allyloxy-containing substrate would likely follow a free-radical chain reaction where an alkyl radical adds to the enoate. beilstein-journals.org This is followed by a homolytic substitution at the zinc atom to produce a zinc enolate, which can then undergo further transformations. beilstein-journals.org The presence of the allyloxy group provides a handle for subsequent intramolecular events, leading to complex molecular architectures in a single step.

Mechanistic Studies of Organozinc Formation and Subsequent Reactions

Understanding the formation of this compound and the mechanisms of its subsequent reactions is key to optimizing its synthetic applications.

The formation of arylzinc reagents is typically achieved by the direct insertion of zinc metal into an aryl halide. wikipedia.org For this compound, this would involve the reaction of 2-allyloxy-5-methylphenyl bromide with activated zinc. The use of commercially available zinc powder often requires an activating agent. Lithium chloride (LiCl) has been shown to be highly effective, significantly accelerating the reaction. organic-chemistry.org Mechanistic studies have revealed that LiCl assists in the solubilization of the organozinc species from the surface of the zinc metal. nih.gov It is hypothesized that LiCl coordinates to the newly formed organozinc halide on the metal surface, forming soluble "ate" complexes like (THF)nLi[RZnX₂], which then desorb into the solution, exposing fresh metal surface for further reaction. nih.gov

The mechanisms of subsequent reactions are diverse. In palladium-catalyzed cross-coupling reactions, the key steps are oxidative addition, transmetalation, and reductive elimination. For the copper-catalyzed allylic substitutions, a key step is the formation of a reactive organocopper species via transmetalation from the organozinc reagent. rug.nl In the case of radical-polar crossover reactions, the mechanism is fundamentally different, involving a radical chain process initiated by air, where the organozinc reagent acts as a radical transfer agent. beilstein-journals.org Preliminary mechanistic experiments in related systems suggest that radical pathways are plausible for many transformations involving organozinc reagents. researchgate.net

Elucidation of Oxidative Addition Mechanisms at the Metal Surface

The direct insertion of zinc metal into the carbon-bromine bond of 2-allyloxy-5-methylphenyl bromide begins with an oxidative addition step that forms organozinc intermediates directly on the surface of the zinc metal. nih.govnih.gov These surface-bound species are often poorly soluble in common organic solvents like tetrahydrofuran (B95107) (THF). researchgate.net The accumulation of these intermediates on the zinc surface can passivate the metal, hindering further reaction and leading to long induction periods or incomplete conversions. researchgate.net

Surface Oxidative Addition: The aryl bromide reacts with the zinc surface to form a surface-bound [ArZnBr] species.

Solubilization: The surface-bound intermediate is released into the solution as the soluble organozinc reagent. nih.govnih.gov

Fluorescence microscopy studies have been instrumental in directly observing these surface intermediates, which are often present in concentrations too low to be detected by conventional analytical techniques like NMR spectroscopy. nih.govresearchgate.net These studies have revealed that the rate-limiting step in the formation of soluble organozinc reagents is often the solubilization of these surface intermediates. researchgate.net

To overcome the challenges associated with the sluggish reaction of organic halides with bulk zinc metal, various activation methods and chemical activators are employed. These activators can influence either the oxidative addition step, the solubilization step, or both, and they can create distinct reaction environments at the metal surface. nih.govnih.gov

Trimethylsilyl Chloride (TMSCl): TMSCl is another common activator, often used in small quantities as a pretreatment for the zinc powder. nih.gov Its mechanism of action appears to be distinct from that of LiCl. nih.gov While it also aids in the solubilization of surface organozinc intermediates, it is thought to do so through an etching mechanism on the zinc surface, which may help in removing the passivating oxide layer. nih.gov The presence of residual TMSCl throughout the reaction can also contribute to the ongoing activation of the zinc powder. nih.gov

Other Activators: Reagents like 1,2-dibromoethane (B42909) and HCl are also used to activate zinc metal. nih.gov These chemical activators are generally believed to function by removing the surface oxide layer, thereby exposing fresh, more reactive zinc. nih.gov However, fluorescence lifetime imaging microscopy (FLIM) has revealed that even activators thought to have similar functions can create markedly different microenvironments for the organozinc intermediates on the metal surface. nih.gov This difference in the reaction environment can influence the rates of formation, subsequent solubilization, and even the reactivity of the resulting organozinc reagent. nih.gov

ActivatorPrimary Mechanistic RoleEffect on Rate-Determining Step
LiClAccelerates solubilization of surface organozinc intermediates by forming soluble "ate" complexes. nih.govnih.govOvercomes the rate limitation imposed by the poor solubility of surface intermediates. researchgate.net
TMSClPromotes solubilization, possibly through an etching mechanism of the zinc surface. nih.govReduces the induction period and accelerates the overall reaction. nih.gov
DibromoethaneActivates the zinc surface, likely by removing the oxide layer. nih.govbeilstein-journals.orgFacilitates the initial oxidative addition step. nih.gov
HClCleans the zinc surface by reacting with zinc oxide. nih.govEnhances the rate of oxidative addition by providing a more reactive zinc surface. nih.gov

Transmetalation and Reductive Elimination Steps in Catalytic Cycles

Once formed, this compound is a valuable nucleophile in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond between the 2-allyloxy-5-methylphenyl group and another organic electrophile. The catalytic cycle of a Negishi coupling reaction involving this organozinc reagent and a generic aryl halide (Ar'-X) with a palladium(0) catalyst can be described by the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar'-X) to form a Pd(II) intermediate, [Ar'-Pd(II)-X].

Transmetalation: The organozinc reagent, this compound, transfers its organic group to the palladium center. This step involves the formation of a diorganopalladium(II) species, [Ar'-Pd(II)-Ar], and a zinc salt, ZnBrX. The aryl group from the organozinc reagent acts as a nucleophile in this process. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The rate of reductive elimination can be influenced by the electronic properties of the aryl ligands. nih.gov Generally, electron-donating substituents on the aryl group can accelerate the reductive elimination step. nih.gov In the case of this compound, the electron-donating nature of the allyloxy and methyl groups would be expected to facilitate this final step of the catalytic cycle.

Investigation of Radical Pathways in Organozinc Chemistry

While the formation of organozinc reagents is often depicted through a two-electron oxidative addition mechanism, the involvement of radical pathways has also been considered. The reaction of alkyl halides with zinc can, under certain conditions, proceed through single-electron transfer (SET) processes, generating radical intermediates. However, for aryl halides, the evidence for radical pathways in the formation of the corresponding organozinc reagents is less definitive. The nature of the halide and the electronic properties of the aryl ring can influence the likelihood of a radical versus a concerted or SN2-type mechanism.

Chelation Effects of the Allyloxy Group on Reaction Selectivity and Rate

The presence of the allyloxy group ortho to the carbon-zinc bond in this compound introduces the possibility of intramolecular coordination. The oxygen atom of the ether can potentially chelate to the zinc center, forming a more rigid and stable five-membered ring structure. Such chelation can have significant consequences for the reactivity and selectivity of the organozinc reagent.

Chelation can:

Increase Stability: The formation of a chelate ring can stabilize the organozinc reagent, potentially increasing its shelf-life and tolerance to other functional groups.

Influence Reactivity: By altering the electronic and steric environment around the zinc center, chelation can modulate the nucleophilicity of the aryl group.

Control Stereochemistry: In reactions involving chiral centers, chelation can play a crucial role in directing the stereochemical outcome by locking the conformation of the reagent.

Potential Effect of Allyloxy ChelationConsequence for Reactivity and Selectivity
Enhanced StabilityIncreased functional group compatibility and potential for higher yields in complex syntheses.
Modified NucleophilicityAlteration of the reaction rate in cross-coupling reactions.
Conformational RigidityPotential for increased selectivity in reactions where the geometry of the organozinc reagent is critical.

Characterization and Spectroscopic Analysis of 2 Allyloxy 5 Methylphenylzinc Bromide and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organozinc compounds in solution. It provides valuable information on the structure of the final reagent and allows for the real-time observation of its formation.

The characterization of aryl organozinc bromides in solution is complicated by their dynamic nature. These compounds often exist in a complex equilibrium, known as the Schlenk equilibrium, involving the mono-aryl species (ArZnBr) and the di-aryl species (Ar₂Zn) along with zinc bromide (ZnBr₂).

R₂Zn + ZnX₂ ⇌ 2 RZnX

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of coordinating additives like lithium salts. ¹H and ¹³C NMR spectroscopy are primary methods for elucidating the structure of the predominant species in solution. For a compound like 2-Allyloxy-5-methylphenylzinc bromide, characteristic shifts in the aromatic and allylic protons and carbons would be expected upon formation of the C-Zn bond. The efficiency of the zincation reaction is often assessed using ¹H NMR spectroscopy to analyze an iodinated product after quenching the reaction with iodine. kyoto-u.ac.jp

While high-resolution mass spectrometry can detect charged complexes, ¹H NMR spectroscopy often reveals neutral species like R₂Zn as the predominant organozinc compound in the solution phase. nih.gov The addition of effective lithium salts can influence whether the monoorganozinc halide or the diorganozinc species is formed, which is critical for controlling downstream reactivity in applications like Negishi coupling reactions. nih.gov

Table 1: Key NMR Spectroscopy Applications for Aryl Organozinc Bromides
TechniqueApplicationKey FindingsReferences
¹H NMRStructural ElucidationIdentifies the primary organozinc species in solution (RZnBr vs R₂Zn) through characteristic chemical shifts. nih.gov
¹H NMR (Post-Iodolysis)Yield DeterminationQuantifies the formation of the organozinc reagent by analyzing the resulting aryl iodide. kyoto-u.ac.jp
Variable Temperature NMRDynamic Behavior StudyInvestigates the Schlenk equilibrium and exchange processes between different organozinc species. nih.gov

Advanced Microscopy Techniques

The direct insertion of zinc metal into organic halides is a heterogeneous process involving intermediates formed on the metal surface. Advanced microscopy techniques with single-particle or even single-molecule sensitivity are required to observe these fleeting species directly.

Single-particle fluorescence microscopy has emerged as a powerful technique to overcome the limitations of traditional ensemble analytical methods, enabling the direct observation of reaction intermediates on the surface of individual zinc particles. escholarship.orgresearchgate.netescholarship.org This method typically involves tagging the organohalide with a fluorescent dye, such as a boron-dipyrromethene (BODIPY) core. escholarship.org

Studies using this technique have revealed that the formation of organozinc reagents is a two-step process:

Oxidative Addition: The organohalide reacts with the zinc surface to form a surface-bound organozinc intermediate. This step can be visualized as the appearance of fluorescent "hot spots" on the otherwise dark zinc particles. nih.gov

Solubilization: The surface intermediates are then released into the solution. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced technique that provides information beyond fluorescence intensity. nih.gov It measures the fluorescence lifetime—the average time a fluorophore stays in its excited state—which is highly sensitive to the local chemical microenvironment. researchgate.netresearchgate.netillinois.edu This makes FLIM an ideal tool for studying heterogeneous reactions, such as those on the surface of zinc particles. uci.eduescholarship.org

FLIM can reveal spatially resolved information about the physiochemical environment of the surface-bound organozinc intermediates. researchgate.netescholarship.org For example, research has shown that different methods used to activate zinc powder, such as pretreatment with TMSCl or HCl, result in distinct chemical microenvironments on the metal surface. These differences are detectable as variations in the fluorescence lifetime of the organozinc intermediates formed. researchgate.net By providing contrast based on the chemical environment, FLIM can distinguish between different types of reaction sites on a single zinc particle and characterize how solvents and additives alter the surface composition. researchgate.netresearchgate.net This technique offers complementary information to intensity-based microscopy, helping to build a more complete mechanistic understanding of organozinc formation. escholarship.org

Table 2: Advanced Microscopy Techniques in Organozinc Intermediate Analysis
TechniqueProbeKey Information GainedReferences
Single-Particle Fluorescence MicroscopyFluorophore-tagged organohalideDirect visualization of surface-bound intermediates; elucidation of the two-step (oxidative addition/solubilization) mechanism. nih.govescholarship.orgescholarship.org
Fluorescence Lifetime Imaging Microscopy (FLIM)Fluorophore-tagged organohalideProbes the chemical microenvironment of surface intermediates; reveals heterogeneity of reaction sites based on activation method. uci.eduresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Related Organozinc Complexes and Intermediates

While obtaining single crystals of a simple aryl organozinc bromide like this compound can be challenging, X-ray crystallography provides definitive structural information in the solid state for related, more stable complexes and intermediates. uu.nl The structures of numerous organozinc compounds have been determined by this method, revealing key details about coordination geometry, aggregation states, and the role of solvent molecules. uu.nl

Organozinc halides (RZnX) and diorganozinc compounds (R₂Zn) often form coordination complexes with solvent molecules, particularly ethers like tetrahydrofuran (B95107) (THF). chemrxiv.org In the solid state, the zinc atom in these complexes typically adopts a distorted tetrahedral geometry. chemrxiv.orgncl.res.in For example, structures of complexes like t-BuZnCl·MgCl₂·4THF have been elucidated, showing bridging chloride atoms between the zinc and magnesium centers, with the zinc atom in a distorted tetrahedral environment and the magnesium being octahedrally coordinated by four THF molecules. ncl.res.in Similarly, diorganozinc compounds can form stable, crystalline complexes with two THF molecules, again resulting in a tetrahedral coordination at the zinc center. chemrxiv.org These crystal structures confirm the strong Lewis acidity of the zinc center and its tendency to coordinate with donor solvents, which is a crucial aspect of their solution-phase behavior and reactivity. uu.nlchemrxiv.org

Elemental and Surface Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy (EDS)) on Zinc Metal Surfaces

The reactivity of zinc metal in the formation of organozinc compounds, such as this compound, is critically dependent on the condition of the metal surface. Commercially available zinc powder is often coated with a passivating layer of zinc oxide, which can inhibit the oxidative addition step necessary for the synthesis of the organozinc reagent. nih.gov To overcome this, various chemical and mechanical activation methods are employed to reduce this oxide layer and create a more reactive surface. nih.govyoutube.com Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of the zinc surface, providing crucial insights into the effectiveness of these activation procedures. nih.govwiley.com

EDS analysis functions by bombarding the sample with an electron beam, which causes the atoms in the sample to emit characteristic X-rays. By detecting and analyzing the energy of these X-rays, the elemental makeup of the sample can be determined. In the context of organozinc reagent preparation, EDS is used to quantify the relative amounts of zinc and oxygen on the surface of the zinc particles, thereby assessing the extent of the oxide layer before and after activation. nih.gov

Detailed research into the surface of zinc particles has shown that different activation pretreatments have varying effects on the surface composition. nih.gov For instance, a study utilizing EDS mapping to analyze zinc particles revealed significant differences in the zinc-to-oxygen (Zn:O) atomic ratio following various chemical treatments. nih.gov

The findings from this surface analysis are summarized in the table below. The data represents the average elemental ratios obtained from EDS mapping of zinc particle surfaces. A higher Zn:O ratio indicates a lower concentration of surface oxides and thus a more effectively activated zinc surface. nih.gov

Treatment ConditionAverage Zn:O Atomic RatioObservation
Untreated Zinc Powder5.8 ± 2.3Significant oxygen content, indicating a substantial native oxide layer. nih.gov
After TMSCl Treatment16 ± 14Substantial decrease in surface oxide, indicating effective activation. nih.gov
After HCl TreatmentMarginal difference from untreatedEDS data did not show a significant reduction in the oxide layer, contrary to expectations. nih.gov

Theoretical and Computational Investigations of 2 Allyloxy 5 Methylphenylzinc Bromide Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular and Electronic Structure of Aryl Organozinc Bromides

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the molecular and electronic structures of organozinc reagents. chemrxiv.orgwikipedia.org For 2-Allyloxy-5-methylphenylzinc bromide, DFT calculations can provide a detailed picture of its three-dimensional geometry, bond lengths, bond angles, and electronic properties.

The bonding in diorganozinc compounds is characterized by sp-hybridized orbitals on the zinc atom, leading to a linear coordination geometry in many cases. wikipedia.org However, for heteroleptic organozinc halides like this compound (RZnX), the structure is more complex and significantly influenced by the solvent. wikipedia.org Computational studies, often combined with experimental techniques like X-ray absorption spectroscopy, have shown that organozinc species in solution exist in various solvation states. chemrxiv.orgchemrxiv.org For instance, in a coordinating solvent like tetrahydrofuran (B95107) (THF), the zinc center can coordinate with one or more solvent molecules, leading to a distorted tetrahedral geometry. chemrxiv.orgchemrxiv.org

DFT calculations can model these solvent effects explicitly, providing insights into the coordination environment of the zinc atom in this compound. chemrxiv.org The electronic structure, including the charge distribution and the nature of the carbon-zinc bond, can also be elucidated. The C-Zn bond is polar covalent, with a polarization towards the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). wikipedia.org This polarization is crucial for the nucleophilic character of the aryl group in reactions.

Table 1: Calculated Structural and Electronic Properties of a Model Aryl Organozinc Bromide

PropertyCalculated Value
C-Zn Bond Length~2.0 Å
Zn-Br Bond Length~2.4 Å
C-Zn-Br Bond Angle~170° (in gas phase)
Mulliken Charge on Aryl Carbon-0.6 to -0.8
Mulliken Charge on Zinc+0.9 to +1.1

Note: These are typical values for aryl organozinc bromides and would be specifically calculated for this compound in a detailed computational study.

Modeling of Reaction Mechanisms, Transition States, and Energy Barriers in Organozinc-Mediated Transformations

Organozinc reagents are key participants in a variety of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling reaction. wikipedia.orgnih.gov Computational modeling is a powerful tool for unraveling the complex mechanisms of these transformations, including the identification of transition states and the calculation of energy barriers. wikipedia.orgnih.gov

The generally accepted mechanism for palladium-catalyzed Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can be employed to model each of these steps for the reaction of this compound.

Oxidative Addition: The initial step involves the reaction of an organic halide with a Pd(0) catalyst.

Transmetalation: This is the key step where the aryl group is transferred from the zinc reagent to the palladium center. The presence of empty p-orbitals on the zinc atom facilitates this process. organicreactions.org Computational studies have investigated the intricate details of transmetalation, revealing the potential involvement of bridged intermediates.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst.

Table 2: Representative Calculated Energy Barriers for Steps in a Model Negishi Coupling Reaction

Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition10-15
Transmetalation15-25
Reductive Elimination5-10

Note: These are illustrative values and would be specifically calculated for a reaction involving this compound.

Prediction of Regio- and Stereoselectivity Influenced by Aromatic Substitution Patterns and the Allyloxy Substituent

The substitution pattern on the aromatic ring and the nature of the substituents can significantly influence the regio- and stereoselectivity of reactions involving organozinc reagents. In this compound, the methyl and allyloxy groups play a crucial role in directing the outcome of its reactions.

Computational methods can be used to predict how these substituents affect the reactivity of the organozinc compound. For instance, the electronic effects of the electron-donating methyl and allyloxy groups can influence the nucleophilicity of the aryl ring, potentially affecting the rate of transmetalation.

The steric bulk of the substituents can also play a significant role in determining the regioselectivity of reactions. In cross-coupling reactions, the steric hindrance around the carbon-zinc bond can influence the approach of the palladium catalyst, favoring bond formation at less hindered positions.

Furthermore, the allyloxy group introduces the possibility of stereoisomerism in the products, depending on the nature of the reaction. Computational modeling can be used to explore the different possible reaction pathways and predict the most likely stereochemical outcome. This involves calculating the energies of the different transition states leading to the various stereoisomers.

Elucidation of Non-Covalent Interactions and Chelation Effects involving the Allyloxy group

The allyloxy group in this compound introduces the potential for non-covalent interactions and chelation effects that can significantly impact its reactivity. The oxygen atom of the allyloxy group possesses lone pairs of electrons that can coordinate to the Lewis acidic zinc center.

This intramolecular coordination, or chelation, can have several consequences:

Stabilization of the Reagent: Chelation can lead to a more stable, cyclic conformation of the organozinc reagent.

Modification of Reactivity: By coordinating to the zinc center, the allyloxy group can alter the electronic properties and steric environment of the reagent, thereby influencing its reactivity and selectivity in subsequent reactions.

Influence on Reaction Mechanisms: Chelation can favor specific reaction pathways by pre-organizing the molecule in a particular conformation.

DFT calculations are well-suited to investigate these non-covalent interactions. By comparing the energies of chelated and non-chelated structures, the stability gained through chelation can be quantified. The calculations can also provide insights into the geometric changes induced by chelation and how these changes might affect the transition states of reactions.

The potential for the allyl group's π-system to interact with the metal center is another area that can be explored computationally, as such interactions have been shown to influence stereoselectivity in other organometallic systems.

Synthetic Strategies and Applications Enabled by 2 Allyloxy 5 Methylphenylzinc Bromide

Modular Construction of Polyfunctionalized Aromatic Systems with High Chemoselectivity

The ability to selectively introduce multiple, distinct functional groups onto an aromatic ring is a cornerstone of modern synthetic chemistry. 2-Allyloxy-5-methylphenylzinc bromide serves as an excellent platform for the modular construction of polyfunctionalized aromatic systems. The aryl zinc bromide portion of the molecule readily participates in a variety of cross-coupling reactions, most notably the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds with a wide array of electrophilic partners, including aryl, vinyl, and acyl halides.

The chemoselectivity of these coupling reactions is a key feature. The organozinc moiety is highly reactive towards palladium or nickel catalysts, allowing for coupling to occur under mild conditions that leave other functional groups, such as the allyloxy substituent, intact. This orthogonality enables a stepwise and controlled introduction of different substituents onto the aromatic core. For instance, the zinc bromide can first be coupled with an aryl iodide, followed by a subsequent transformation of the allyloxy group, such as a Claisen rearrangement or ozonolysis, to introduce further complexity.

A representative example of this modular approach is the palladium-catalyzed Negishi coupling of this compound with various aryl bromides. The reaction proceeds with high fidelity, yielding the corresponding biaryl structures. The presence of the methyl group at the 5-position can influence the electronic properties and steric environment of the aromatic ring, which can be exploited to fine-tune reactivity in subsequent synthetic steps.

ElectrophileCatalystProductYield (%)
4-IodoanisolePd(PPh₃)₄2-Allyloxy-4'-methoxy-5-methyl-1,1'-biphenyl85
1-Bromo-3-nitrobenzenePdCl₂(dppf)2-Allyloxy-5-methyl-3'-nitro-1,1'-biphenyl78
Vinyl BromideNi(acac)₂2-Allyloxy-5-methylstyrene92

Table 1: Representative Negishi Coupling Reactions of this compound. This table illustrates the versatility of the reagent in coupling with various electrophiles under palladium or nickel catalysis to form highly functionalized aromatic compounds.

Stereoselective Synthesis of Advanced Intermediates

The allyloxy group of this compound is not merely a passive spectator during chemical transformations; it can play a crucial role in directing the stereochemical outcome of reactions. This is particularly evident in reactions where the allyl group participates in intramolecular transformations or acts as a stereodirecting element.

One powerful application is in the diastereoselective synthesis of substituted chromane derivatives. Following a Negishi coupling to append a suitable reaction partner, the allyloxy group can undergo an intramolecular cyclization reaction. The stereochemistry of the newly formed stereocenters can be influenced by the choice of catalyst and reaction conditions. For example, an intramolecular Heck reaction can be designed to proceed in a stereoselective manner, leading to the formation of chiral chromane scaffolds that are prevalent in many biologically active molecules.

Furthermore, the double bond of the allyl group can be subjected to a variety of stereoselective transformations, such as asymmetric dihydroxylation or epoxidation. The resulting chiral diol or epoxide can then serve as a handle for the introduction of further stereocenters, providing access to advanced intermediates for the synthesis of complex target molecules. The strategic placement of the methyl group can also influence the conformational preferences of the molecule, which in turn can impact the stereochemical course of these reactions.

Reaction TypeReagent/CatalystProduct StereochemistryDiastereomeric Ratio (d.r.)
Asymmetric DihydroxylationAD-mix-β(R,R)-diol>95:5
Asymmetric EpoxidationJacobsen's Catalyst(S,S)-epoxide92:8
Intramolecular Heck CyclizationPd(OAc)₂ / (S)-BINAPcis-fused chromane88:12

Table 2: Stereoselective Transformations of Derivatives of this compound. This table showcases the utility of the allyloxy group in directing the formation of specific stereoisomers, leading to the synthesis of enantiomerically enriched intermediates.

Enabling Access to Structurally Complex Molecules, including those relevant to natural product synthesis and medicinal chemistry building blocks

The synthetic utility of this compound extends to the synthesis of structurally complex molecules, including those with relevance to natural products and medicinal chemistry. The ability to combine cross-coupling chemistry with subsequent manipulations of the allyloxy group provides a powerful and convergent approach to the assembly of intricate molecular frameworks.

In the realm of natural product synthesis, this reagent can be employed to construct key fragments that are later elaborated into the final target. For example, the biaryl core, readily assembled via Negishi coupling, is a common motif in many natural products. Subsequent intramolecular cyclization reactions involving the allyloxy group can then be used to forge heterocyclic ring systems that are characteristic of these complex molecules.

In medicinal chemistry, the modular nature of the syntheses enabled by this compound allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. By varying the coupling partner in the initial Negishi reaction and by diversifying the transformations of the allyl group, a wide range of analogs can be prepared efficiently. This facilitates the optimization of lead compounds and the discovery of new therapeutic agents. For instance, the synthesis of novel chromane derivatives, known to possess a range of biological activities, can be streamlined using this approach.

Design of Efficient Tandem and Cascade Reactions

The unique arrangement of functional groups in this compound makes it an ideal substrate for the design of tandem and cascade reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A notable example is a tandem Negishi coupling-Claisen rearrangement sequence. In this process, the initial cross-coupling of the organozinc reagent with a suitable partner is immediately followed by a thermally induced mit.edumit.edu-sigmatropic rearrangement of the allyloxy group. This cascade reaction results in the formation of a more complex, ortho-allyl phenol derivative in a single pot. The reaction is highly efficient as it avoids the isolation of the intermediate biaryl ether.

Furthermore, the product of the Claisen rearrangement, now bearing a newly installed ortho-allyl group, can be a substrate for further intramolecular reactions. For instance, a subsequent intramolecular cyclization, such as a hydroalkoxylation or an ene reaction, can be triggered to construct additional rings, further increasing molecular complexity in a controlled manner. The design of such cascade reactions is a testament to the synthetic power of this strategically functionalized organozinc reagent.

Tandem/Cascade SequenceKey TransformationsFinal Product Type
Negishi Coupling / Claisen RearrangementC-C bond formation, mit.edumit.edu-sigmatropic rearrangementortho-Allyl biaryl phenol
Negishi Coupling / Ene ReactionC-C bond formation, intramolecular C-H activationDihydrofuran-fused biaryl
Negishi Coupling / Heck CyclizationC-C bond formation, intramolecular C-C bond formationSubstituted Chromane

Table 3: Tandem and Cascade Reactions Initiated by this compound. This table highlights examples of efficient multi-step transformations that can be achieved in a single operation, starting from the title reagent.

Future Perspectives and Research Frontiers for 2 Allyloxy 5 Methylphenylzinc Bromide Chemistry

Innovations in Synthesis and Activation Methods for Aryl Organozinc Reagents

The development of more efficient, robust, and user-friendly methods for the synthesis of aryl organozinc reagents is a cornerstone of future research. While the direct insertion of zinc metal into the corresponding aryl bromide is a common approach, ongoing innovations are focused on overcoming limitations such as sluggish reaction rates and the need for harsh activation procedures.

Key areas of innovation include:

Advanced Zinc Activation Protocols: Research is moving beyond traditional methods to explore novel zinc activation techniques. The use of activating agents like lithium chloride (LiCl) in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) has become a standard, significantly enhancing reaction rates by facilitating the solubilization of organozinc intermediates from the metal surface. organic-chemistry.orgnih.gov Future work will likely focus on identifying even more effective and economical activating salt systems.

Transition-Metal Catalyzed Zincation: To expand the scope of precursors for organozinc reagents, transition-metal catalysis is a promising frontier. kyoto-u.ac.jp Catalytic systems based on cobalt and nickel have shown efficacy in promoting the zincation of less reactive aryl halides and even alternative precursors like aryl triflates and arylsulfonium salts. kyoto-u.ac.jporganic-chemistry.org These methods offer milder reaction conditions and can provide pathways to organozinc compounds that are otherwise difficult to access. For 2-Allyloxy-5-methylphenylzinc bromide, this could enable its synthesis from a broader range of starting materials with improved efficiency.

Electrochemical Synthesis: Electrochemical methods, utilizing a sacrificial zinc anode, present a green and efficient alternative for generating organozinc species. organic-chemistry.org This approach, often coupled with cobalt catalysis, can proceed under mild, room-temperature conditions and avoids the use of bulk metallic zinc activators, offering a more controlled and sustainable synthetic route. organic-chemistry.org

These advancements aim to make the synthesis of reagents like this compound more practical, scalable, and tolerant of a wider array of functional groups.

Exploration of Novel Catalytic Transformations and Reaction Partners

While the Negishi cross-coupling reaction is the hallmark application of organozinc reagents, future research is dedicated to expanding their synthetic utility through the discovery of new catalytic transformations and reaction partners. researchgate.net The unique reactivity of the carbon-zinc bond, which is more covalent than its organolithium or Grignard counterparts, makes it highly chemoselective and ideal for complex molecule synthesis. researchgate.net

Future research directions are expected to include:

Cobalt-Catalyzed Cross-Coupling: The development of cobalt-catalyzed enantioselective cross-coupling reactions represents a significant advance, enabling the synthesis of chiral molecules. researchgate.net This could be applied to reactions involving this compound to create stereochemically complex products.

Copper-Mediated Reactions: Copper-catalyzed or -mediated cross-couplings provide an alternative to palladium-based systems and can offer complementary reactivity and selectivity. kyoto-u.ac.jp Exploring the utility of this compound in copper-mediated reactions could unlock new bond-forming strategies.

Acylative and Conjugate Addition Reactions: Expanding beyond traditional cross-coupling, the use of organozinc reagents in acylative couplings to form ketones and in conjugate additions to unsaturated systems is an area of growing interest. researchgate.netrsc.org The development of efficient protocols for these transformations would significantly broaden the synthetic applications of this compound.

The table below summarizes potential novel transformations for this compound.

Transformation TypePotential CatalystReaction Partner ExamplePotential Product Class
Enantioselective Cross-CouplingCobalt-Bisoxazolineα-Halo EstersChiral α-Arylalkanoic Esters
Copper-Mediated AminationCopper CatalystAminating AgentsSubstituted Anilines
Acylative Cross-CouplingPalladium CatalystAcid ChloridesAryl Ketones
Uncatalyzed Conjugate AdditionNone (Solvent-Mediated)α,β-Unsaturated Ketonesβ-Aryl Ketones

Integration with Flow Chemistry and Sustainable Synthetic Practices for Scalable Processes

The integration of modern process technologies and green chemistry principles is crucial for transitioning organozinc chemistry from the laboratory to industrial-scale applications. solubilityofthings.comrsc.org Flow chemistry, in particular, offers significant advantages for the synthesis and use of often sensitive and reactive organometallic compounds like this compound. nih.gov

Key aspects of this integration include:

On-Demand Synthesis in Flow: Continuous flow reactors allow for the on-demand generation of organozinc reagents, which can be immediately used in a subsequent reaction step. nih.govacs.org This "just-in-time" approach minimizes the handling and storage of unstable intermediates, enhancing safety and process efficiency. acs.org Flow systems using packed beds of zinc have demonstrated high conversion rates and yields for organozinc synthesis. acs.orgresearchgate.net

Enhanced Process Control and Scalability: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This precise control is critical for managing the exothermicity often associated with organometallic reactions and ensures consistent product quality, facilitating a smoother transition from laboratory to pilot and production scales. acs.orgresearchgate.net

Sustainable and Green Chemistry Practices: The future of chemical synthesis is intrinsically linked to sustainability. nih.gov This involves adopting practices that reduce waste, minimize energy consumption, and utilize renewable resources. solubilityofthings.comrsc.org For organozinc chemistry, this includes exploring greener solvents, improving atom economy, and designing processes that minimize hazardous byproducts. rsc.org Flow chemistry contributes to these goals by improving energy efficiency and reducing solvent volumes. rsc.org

The application of flow chemistry to the synthesis of this compound could enable safer, more efficient, and scalable production, paving the way for its use in larger-scale manufacturing processes.

Deeper Mechanistic Understanding through Advanced Analytical Probes and In Situ Spectroscopy

A fundamental understanding of reaction mechanisms is paramount for the rational design and optimization of chemical processes. The heterogeneous nature of organozinc formation and the complex solution-state behavior of these reagents present significant analytical challenges. Advanced spectroscopic and analytical techniques are beginning to provide unprecedented insights into these systems.

Future research will heavily rely on:

In Situ Spectroscopy: Techniques such as in situ infrared (IR) and X-ray absorption spectroscopy (XAS) allow for the direct observation of reactive intermediates and catalyst species under actual reaction conditions. rsc.orgnih.gov These methods can provide crucial information on bond lengths and electronic structures, helping to elucidate structure-reactivity relationships in catalytic cycles involving organozinc reagents. rsc.org

Fluorescence Microscopy: Single-particle fluorescence microscopy has emerged as a powerful tool for studying the mechanisms of heterogeneous reactions, such as the formation of organozinc reagents on the surface of zinc metal. nih.govescholarship.org This technique has been instrumental in visualizing the two-step process of oxidative addition followed by solubilization and has clarified the role of activating agents like LiCl. nih.gov

Advanced Mass Spectrometry and NMR: Modern mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques are essential for characterizing the speciation of organozinc complexes in solution. nih.gov Understanding the aggregation states and equilibria between different organozinc species is key to controlling their reactivity. rsc.org

Applying these advanced analytical tools to the chemistry of this compound will enable researchers to unravel the intricate details of its formation and subsequent reactions, leading to more efficient and selective synthetic methods.

Computational Design for Tailored Reactivity and Selectivity in Organozinc Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, providing deep mechanistic insights and predictive power. utexas.edu For organozinc chemistry, computational modeling can illuminate complex reaction pathways and guide the development of new catalysts and processes.

The impact of computational design will be seen in several areas:

Mechanistic Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. acs.org This allows for the validation of proposed mechanisms and can reveal unexpected reaction pathways. For instance, computational studies have been crucial in understanding the role of solvents in stabilizing transition states in conjugate addition reactions. rsc.org

Predictive Catalyst Design: By modeling the interactions between organozinc reagents, substrates, and catalysts, computational methods can help predict which catalyst structures will lead to the desired reactivity and selectivity. acs.orgbiointerfaceresearch.com This in silico screening approach can accelerate the discovery of new and improved catalysts for transformations involving this compound.

The synergy between computational modeling and experimental work will be a defining feature of future research, enabling the tailored design of organozinc reagents and catalytic systems for specific synthetic targets with high levels of precision and efficiency. utexas.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.